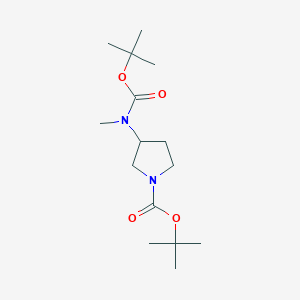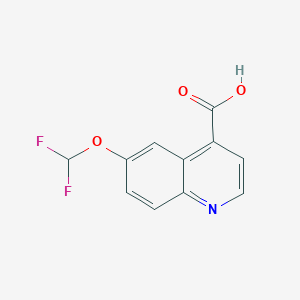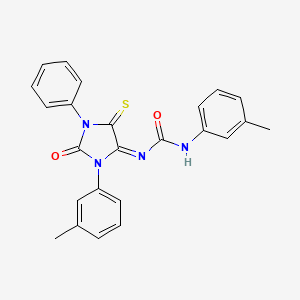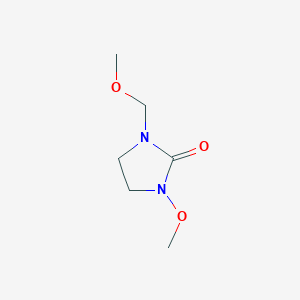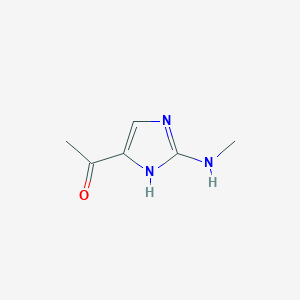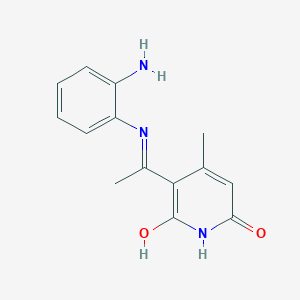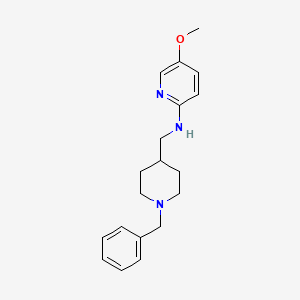
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a methoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidin-4-ylmethanol with 5-methoxypyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and a catalyst like sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization from acetone and the use of high-performance liquid chromatography (HPLC) for purification are commonly employed .
Chemical Reactions Analysis
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3), respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or THF.
Substitution: Bromine (Br2) in chloroform for halogenation; nitric acid (HNO3) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-one, while reduction may produce this compound .
Scientific Research Applications
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind effectively to the active site of acetylcholinesterase, inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Known for its cholinesterase inhibition activity.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another piperidine derivative with similar structural features.
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine stands out due to its unique combination of a piperidine ring, benzyl group, and methoxypyridine moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .
Properties
Molecular Formula |
C19H25N3O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methoxypyridin-2-amine |
InChI |
InChI=1S/C19H25N3O/c1-23-18-7-8-19(21-14-18)20-13-16-9-11-22(12-10-16)15-17-5-3-2-4-6-17/h2-8,14,16H,9-13,15H2,1H3,(H,20,21) |
InChI Key |
HZEVNMZPIYRTIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)NCC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)



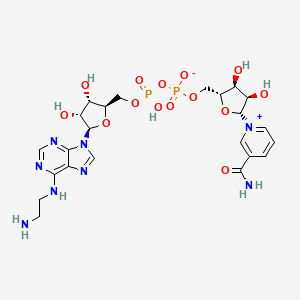
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
